molecular formula C13H23NO2 B8491770 Cyclopentyl 2-amino-2-cyclohexylacetate

Cyclopentyl 2-amino-2-cyclohexylacetate

Cat. No.: B8491770
M. Wt: 225.33 g/mol
InChI Key: YBKIMYUFPVLCQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclopentyl 2-amino-2-cyclohexylacetate is a structurally complex ester derivative featuring a cyclopentyl group linked to an amino-substituted cyclohexylacetic acid backbone. The compound combines a rigid cyclohexyl moiety with a secondary amine and an ester functional group, which may influence its physicochemical properties, such as solubility, stability, and reactivity.

Properties

Molecular Formula

C13H23NO2

Molecular Weight

225.33 g/mol

IUPAC Name

cyclopentyl 2-amino-2-cyclohexylacetate

InChI

InChI=1S/C13H23NO2/c14-12(10-6-2-1-3-7-10)13(15)16-11-8-4-5-9-11/h10-12H,1-9,14H2

InChI Key

YBKIMYUFPVLCQN-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C(C(=O)OC2CCCC2)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

The compound can be compared to the following structurally related molecules from the evidence:

Compound Name Molecular Formula CAS RN Key Features Applications/Properties Reference
Benzilic Acid C₁₄H₁₂O₃ 76-93-7 Diphenylhydroxyacetic acid Precursor for antispasmodic drugs
Cyclopentyl isopropylphosphonofluoridate C₈H₁₆FO₂P 345239-07-8 Cyclopentyl ester, phosphonofluoridate Potential nerve agent analog
N-(3-carboxy-1-oxopropyl)-(4S)-p-phenylphenylmethyl)-4-amino-2R-methylbutanoic acid ethyl ester Complex - Amino-substituted ester, cyclohexane Pharmaceutical intermediates
2-Aminobenzamides Varies - Amino-substituted aromatic amides Enzyme inhibitors, bioactive agents

Physicochemical Properties

  • The amino group may confer water solubility at acidic pH .
  • Benzilic Acid : Higher polarity due to hydroxyl and carboxylic acid groups, leading to lower volatility compared to ester derivatives .
  • Cyclopentyl isopropylphosphonofluoridate: High reactivity due to the phosphonofluoridate group, making it more susceptible to hydrolysis than carboxylate esters .

Reactivity and Stability

  • Ester Hydrolysis: Cyclopentyl esters (e.g., Cyclopentyl isopropylphosphonofluoridate) typically undergo slower hydrolysis than linear alkyl esters due to steric hindrance . This property might extend to Cyclopentyl 2-amino-2-cyclohexylacetate, enhancing its metabolic stability.
  • Amino Group Reactivity: The secondary amine in the target compound could participate in salt formation or serve as a site for functionalization (e.g., acylation), similar to amino-substituted benzamides in pharmaceutical design .

Research Findings

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.